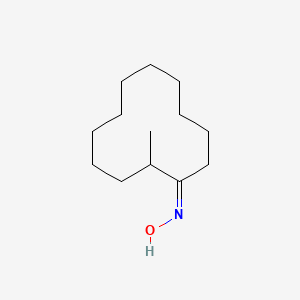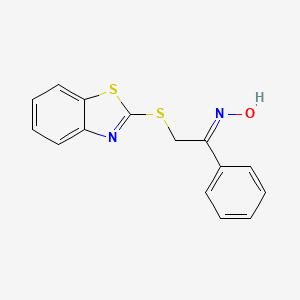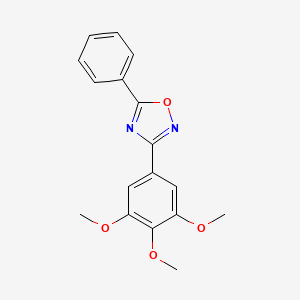
(NZ)-N-(2-methylcyclododecylidene)hydroxylamine
概要
説明
(NZ)-N-(2-methylcyclododecylidene)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a 2-methylcyclododecylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(2-methylcyclododecylidene)hydroxylamine typically involves the reaction of 2-methylcyclododecanone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired hydroxylamine compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
(NZ)-N-(2-methylcyclododecylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and various substituted hydroxylamine derivatives.
科学的研究の応用
(NZ)-N-(2-methylcyclododecylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and other nitrogen-containing compounds.
Biology: The compound can be used in biochemical studies to investigate the role of hydroxylamines in biological systems.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (NZ)-N-(2-methylcyclododecylidene)hydroxylamine exerts its effects involves the interaction of the hydroxylamine group with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the modulation of enzymatic activity, alteration of signaling pathways, and other biochemical effects.
類似化合物との比較
Similar Compounds
- N-hydroxycyclododecylideneamine
- N-(2-methylcyclododecylidene)amine
- N-hydroxy-2-methylcyclododecylamine
Uniqueness
(NZ)-N-(2-methylcyclododecylidene)hydroxylamine is unique due to the presence of both a hydroxylamine group and a 2-methylcyclododecylidene moiety
特性
IUPAC Name |
(NZ)-N-(2-methylcyclododecylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-12-10-8-6-4-2-3-5-7-9-11-13(12)14-15/h12,15H,2-11H2,1H3/b14-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHRMBHPSXVEBN-YPKPFQOOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCCCCCCC1=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1CCCCCCCCCC/C1=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,2-DIMETHYL-2,3-DIHYDROBENZO[F]ISOQUINOLIN-4(1H)-YLIDEN]METHYL CYANIDE](/img/structure/B3914704.png)
![2-[4-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3914723.png)

![6-{4-[(4-{[(3R)-3-hydroxy-1-pyrrolidinyl]methyl}-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}nicotinonitrile bis(trifluoroacetate) (salt)](/img/structure/B3914742.png)
![2-[(2Z)-3-(4-hydroxyphenyl)-4-oxo-2-[(Z)-[(Z)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B3914753.png)
![ethyl 4-[[(E)-3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]benzoate](/img/structure/B3914764.png)
![1-methyl-4-[5-(2,3,6-trimethylphenoxy)pentyl]piperazine oxalate](/img/structure/B3914767.png)
![(tetrahydrofuran-2-ylmethyl)(3-thienylmethyl)[4-(1H-1,2,4-triazol-1-yl)benzyl]amine](/img/structure/B3914774.png)
![3-benzyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one](/img/structure/B3914777.png)
![N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine](/img/structure/B3914778.png)
![ethyl 4-methyl-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}-1,3-thiazole-5-carboxylate](/img/structure/B3914784.png)
![(3S*,4R*)-1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B3914790.png)
![N-[(E)-(2-bromophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine](/img/structure/B3914796.png)
